tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15913613
InChI: InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-13-9-5-4-7-11(13)12-8-6-10-14(12)17/h4-5,7,9,12,14H,6,8,10H2,1-3H3
SMILES:
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol

tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate

CAS No.:

Cat. No.: VC15913613

Molecular Formula: C16H21NO2

Molecular Weight: 259.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate -

Specification

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
IUPAC Name tert-butyl 2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole-4-carboxylate
Standard InChI InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-13-9-5-4-7-11(13)12-8-6-10-14(12)17/h4-5,7,9,12,14H,6,8,10H2,1-3H3
Standard InChI Key XXICORHGQPHNRZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2CCCC2C3=CC=CC=C31

Introduction

Structural Elucidation and Molecular Properties

Core Framework and Stereochemical Features

The compound’s IUPAC name, tert-butyl 2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole-4-carboxylate, delineates its bicyclic architecture. The cyclopenta[b]indole system comprises a five-membered cyclopentane ring fused to an indole moiety at the b-position, creating a rigid, partially saturated framework. The tert-butyl carbamate group at position 4 introduces steric bulk and influences electronic properties, potentially modulating biological interactions.

Key stereochemical considerations arise from the 3a and 8b positions, which define the relative configuration of the fused rings. While specific stereochemical data for this compound remain unreported, analogous cyclopenta[b]indoles exhibit cis-fused configurations, as seen in tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate . Computational modeling or X-ray crystallography would be required to confirm the absolute configuration.

Physicochemical and Spectroscopic Data

The compound’s molecular weight (259.34 g/mol) and formula align with its carbamate-functionalized structure. Its Standard InChIKey (XXICORHGQPHNRZ-UHFFFAOYSA-N) provides a unique identifier for database searches. Spectroscopic characterization would likely reveal:

  • ¹H NMR: Resonances for the tert-butyl group (δ ~1.2–1.4 ppm), indolic NH (δ ~8–10 ppm, if protonated), and cyclopentane CH₂ groups (δ ~1.5–2.5 ppm).

  • ¹³C NMR: Carbamate carbonyl (δ ~150–155 ppm), tert-butyl carbons (δ ~28–30 ppm), and aromatic indole carbons (δ ~110–140 ppm).

A comparative analysis with tert-butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate highlights the impact of substituents on solubility and reactivity .

PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₂
Molecular Weight259.34 g/mol
IUPAC Nametert-butyl 2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole-4-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1C2CCCC2C3=CC=CC=C31

Synthetic Methodologies

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two key fragments: the cyclopenta[b]indole core and the tert-butyl carbamate group. Strategies for constructing similar frameworks include:

  • Cyclization of indole precursors via intramolecular Heck or Diels-Alder reactions.

  • Late-stage functionalization of preformed indoles with carbamate-protecting groups .

Challenges and Future Directions

Stereoselective synthesis remains a hurdle, necessitating chiral auxiliaries or asymmetric catalysis. Computational studies to predict binding modes against biological targets could prioritize synthetic efforts. Additionally, derivatization at the indole nitrogen or cyclopentane ring may optimize physicochemical properties for specific applications .

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